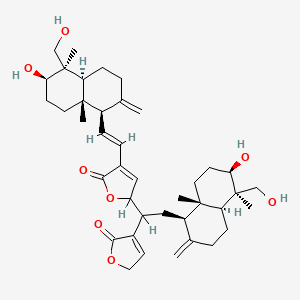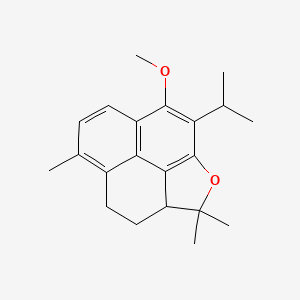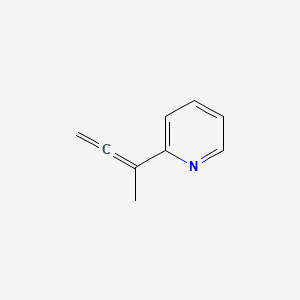
Bisandrographolide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Bisandrographolide A is C40H56O8 , with a molecular weight of approximately 664.9 g/mol . Its 2D and 3D structures are depicted below: !Bisandrographolide A Structure
Chemical Reactions Analysis
Bisandrographolide exhibits antiviral properties by regulating viral entry, gene replication, and protein formation. It suppresses cytokine induction, preventing inflammation that can damage cells .
Applications De Recherche Scientifique
Antiviral Agent
Andrographolides, including Bisandrographolide, have shown potential as potent antiviral agents against major viral infections . They have been found to impede viral entry, replication, and release, offering promising avenues for therapeutic intervention .
Anti-Inflammatory Agent
Bisandrographolide has been recognized as a natural anti-inflammatory agent . It has shown good effects in the treatment of various inflammatory diseases, including respiratory, digestive, immune, nervous, cardiovascular, skeletal, and tumor system diseases .
Enhancing Bioavailability
Innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles have been used to enhance the bioavailability and target-specific delivery of Bisandrographolide .
Synergistic Effects with Other Drugs
Research has indicated that Bisandrographolide can synergistically induce the apoptosis of 5-fluorouracil (5-FU) via the augmentation of caspase-8, p53 activity, and the significant alteration of the Bax conformation in hepatocellular carcinoma .
Mécanisme D'action
Target of Action
Bisandrographolide, also known as Bisandrographolide A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .
Mode of Action
BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.
Biochemical Pathways
It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways
Pharmacokinetics
Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery
Result of Action
It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.
Propriétés
IUPAC Name |
4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHWOZANSOUSAY-LZBAHHAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisandrographolide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)